![molecular formula C16H15NO B12610765 4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amine CAS No. 918871-68-8](/img/structure/B12610765.png)
4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[([1,1’-Biphenyl]-4-yl)oxy]but-2-yn-1-amine is an organic compound that features a biphenyl group connected to a but-2-yn-1-amine moiety via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[([1,1’-Biphenyl]-4-yl)oxy]but-2-yn-1-amine typically involves the coupling of a biphenyl derivative with a but-2-yn-1-amine precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to form the biphenyl ether linkage . The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[([1,1’-Biphenyl]-4-yl)oxy]but-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alkenes or alkanes
Substitution: Formation of substituted amines
Applications De Recherche Scientifique
4-[([1,1’-Biphenyl]-4-yl)oxy]but-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-[([1,1’-Biphenyl]-4-yl)oxy]but-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The biphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-[([1,1’-Biphenyl]-4-yl)oxy]but-2-yn-1-amine is unique due to its combination of a biphenyl group with a but-2-yn-1-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
918871-68-8 |
|---|---|
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
4-(4-phenylphenoxy)but-2-yn-1-amine |
InChI |
InChI=1S/C16H15NO/c17-12-4-5-13-18-16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,12-13,17H2 |
Clé InChI |
GOBBUOOSYQTKTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC#CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


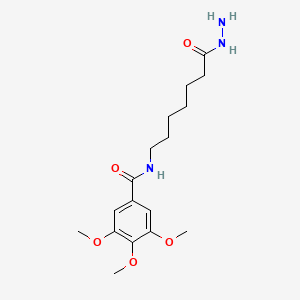
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile](/img/structure/B12610700.png)
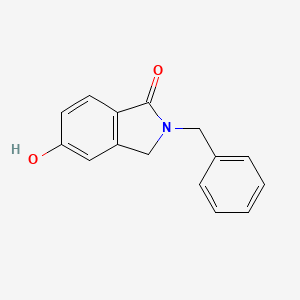
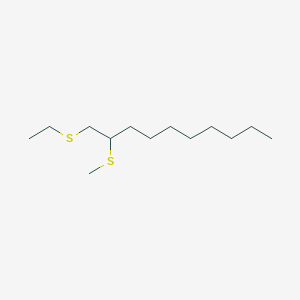
![1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl-](/img/structure/B12610718.png)
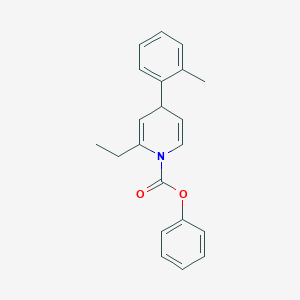
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12610731.png)
![Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12610734.png)
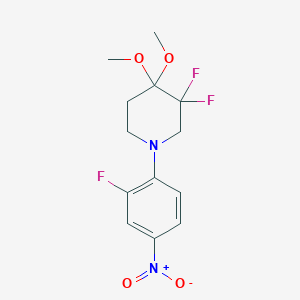
![N-Methyl-2-(2-phenylethanesulfonyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12610750.png)
![2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline](/img/structure/B12610759.png)
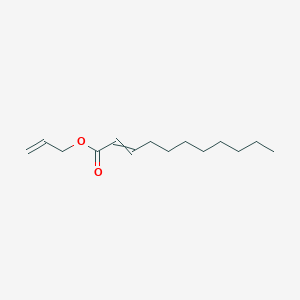
![N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12610766.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610773.png)
